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molecular formula C10H14BrNO B028330 2-(4-Bromophenoxy)-N,N-dimethylethylamine CAS No. 2474-07-9

2-(4-Bromophenoxy)-N,N-dimethylethylamine

Cat. No. B028330
M. Wt: 244.13 g/mol
InChI Key: MOVOYJFCKMYLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610729B1

Procedure details

4-Bromophenol (10.0 g, 57.8 mmol) and 2-dimethylaminoethyl chloride hydrochloride (8.33 g, 57.8 mmol) were dissolved in DMF (200 ml), and potassium carbonate (24.0 g, 173 mmol) and sodium iodide (0.87 g, 5.78 mmol) were added under ice-cooling. The mixture was stirred for 13 hr at room temperature and at 70° C. for 3 hr. Water (400 ml) was added to the reaction mixture and the mixture was extracted with chloroform (2×200 ml). The organic layer was washed successively with water (2×200 ml) and saturated brine (200 ml), dried over anhydrous magnesium sulfate and concentrated. The obtained residue was dissolved in 1N hydrochloric acid (100 ml) and washed with ethyl acetate (2×200 ml). Sodium hydroxide (4 g) was added to the aqueous layer to make the layer alkaline, and the mixture was extracted with chloroform (2×200 ml). The organic layer was dried over anhydrous magnesium sulfate and concentrated. Hexane was added to the obtained residue and insoluble matter was filtered off. The mother liquor was concentrated to give the title compound (5.25 g, 37%) as a transparent oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.33 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
0.87 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
37%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.Cl.[CH3:10][N:11]([CH3:15])[CH2:12][CH2:13]Cl.C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>CN(C=O)C.O>[CH3:10][N:11]([CH2:12][CH2:13][O:8][C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][CH:4]=1)[CH3:15] |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
8.33 g
Type
reactant
Smiles
Cl.CN(CCCl)C
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.87 g
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 13 hr at room temperature and at 70° C. for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform (2×200 ml)
WASH
Type
WASH
Details
The organic layer was washed successively with water (2×200 ml) and saturated brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The obtained residue was dissolved in 1N hydrochloric acid (100 ml)
WASH
Type
WASH
Details
washed with ethyl acetate (2×200 ml)
ADDITION
Type
ADDITION
Details
Sodium hydroxide (4 g) was added to the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Hexane was added to the obtained residue and insoluble matter
FILTRATION
Type
FILTRATION
Details
was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(C)CCOC1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 5.25 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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